![molecular formula C19H22BrN3O4S B468425 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 791791-07-6](/img/structure/B468425.png)
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12, interleukin-23, and type I interferons. By inhibiting TYK2, 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been shown to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. This compound has also been shown to have a favorable safety profile in animal studies, with no significant toxic effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, this compound may have limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability. These factors may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for the development of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide. One area of focus is the optimization of the pharmacokinetic properties of this compound to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide in clinical trials, and to determine its potential for use in combination with other therapies for autoimmune diseases.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves several steps. The first step involves the reaction of 4-bromophenol with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then reduced using palladium on carbon to obtain 2-(4-bromophenoxy)-N-(4-aminophenyl)acetamide. The final step involves the reaction of this compound with 4-((4-methylpiperazin-1-yl)sulfonyl)phenylboronic acid to form 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of the TYK2 enzyme, which plays a key role in the signaling pathways involved in autoimmune diseases.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4S/c1-22-10-12-23(13-11-22)28(25,26)18-8-4-16(5-9-18)21-19(24)14-27-17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGZTEYRGIINLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.